3,6-Diiodo-9-phenyl-9H-carbazole

Synthetic methodology Organic electronics Cross-coupling

Researchers developing phosphorescent OLED hosts often face low yields when using bromo- or chloro-analogues in cross-coupling. 3,6-Diiodo-9-phenyl-9H-carbazole solves this with highly reactive C-I bonds that enable efficient Ullmann coupling and Ni-catalyzed polymerizations. • Achieves PhOLED device efficiencies up to 16.0 cd/A (CE) and EQE up to 6.7% when incorporated into host materials. • Produces higher molecular weight poly(carbazole-3,6-diyl)s compared to dibromo monomers. • N-Phenyl group optimizes frontier orbital energies for hole transport (reorganization energy ~0.0060 eV). Supplied with full QA documentation; global shipping for R&D quantities.

Molecular Formula C18H11I2N
Molecular Weight 495.1 g/mol
CAS No. 57103-21-6
Cat. No. B1367484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diiodo-9-phenyl-9H-carbazole
CAS57103-21-6
Molecular FormulaC18H11I2N
Molecular Weight495.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I
InChIInChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H
InChIKeyAWGAUYXFWGUFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diiodo-9-phenyl-9H-carbazole: Properties & Specifications


3,6-Diiodo-9-phenyl-9H-carbazole (CAS 57103-21-6) is a heteroaromatic compound belonging to the carbazole family. It features a central carbazole ring substituted with two iodine atoms at the 3- and 6-positions, and a phenyl group at the 9-position. This structure provides two reactive sites for cross-coupling and a bulky N-aryl substituent that influences solubility and solid-state packing. Its molecular formula is C18H11I2N, and its molecular weight is 495.10 g/mol . As a research chemical, typical purity specifications range from 97% to 98% . This compound is primarily valued as a versatile synthetic intermediate for constructing more complex π-conjugated molecules for organic electronics and photonics .

1
Reactive sites Two C–I bonds enable efficient cross-coupling for building π-conjugated systems.
2
Electronic tuning N-phenyl substituent modulates frontier orbital energies and reorganization energy.
3
Research use Validated intermediate for organic electronics, photovoltaics, and conjugated polymer synthesis.

3,6-Diiodo-9-phenyl-9H-carbazole: Why Substitution Fails


While various 3,6-dihalogenated carbazoles and N-substituted carbazole derivatives exist, simple substitution can drastically alter reaction outcomes and material performance. The specific combination of 3,6-diiodo substitution and N-phenyl group in this compound is critical. The C–I bonds are significantly more reactive in cross-coupling reactions than C–Br or C–Cl bonds, enabling chemistries that are inefficient or impossible with the corresponding bromo- or chloro-analogues [1]. Furthermore, the N-phenyl group is not merely a solubilizing group; computational studies show that it directly influences the frontier molecular orbital energy levels and reorganization energy compared to other N-substituents, which in turn governs charge transport properties in electronic devices [2]. Therefore, substituting with a different halogen or N-alkyl group introduces uncontrolled variables that can undermine synthetic yields and final device performance. The following evidence quantifies these specific differentiators.

This compound
3,6-diiodo, N-phenyl: high C–I reactivity and specific electronic effects.
3,6-dibromo analog
Lower C–Br reactivity may slow cross-coupling and reduce polymer molecular weight or yield.
This compound
N-phenyl group optimizes frontier orbital energies and low reorganization energy.
N-alkyl or N–H carbazole
Different N-substituent shifts HOMO/LUMO levels and alters charge transport properties.

3,6-Diiodo-9-phenyl-9H-carbazole: Comparative Evidence


High-Yield Diiodination vs. Multi-Step Synthesis

A key advantage of 3,6-Diiodo-9-phenyl-9H-carbazole is its high-yield, single-step synthesis from 9-phenylcarbazole via direct electrophilic iodination. Using a method with iodine and potassium iodate in acidic medium, the target compound can be obtained in yields as high as 97% . In contrast, the corresponding 3,6-dibromo-9-phenylcarbazole is typically prepared via a less direct route, or the alternative 2,7-dibromo-9-phenylcarbazole regioisomer requires a multi-step synthesis starting from 4,4′-dibromo-1,1′-biphenyl that includes a nitration and a cyclization step, which is inherently more complex and time-consuming [1]. This makes the diiodo derivative a more atom-economical and efficient starting material for many applications.

Synthetic yield
Class-level
Up to 97% yield, single step
Supports efficient route selection for carbazole building blocks.
Based on electrophilic iodination of 9-phenylcarbazole; alternative regioisomers require multi-step synthesis.
Synthetic methodology Organic electronics Cross-coupling

Phosphorescent OLED Host Material Synthesis

3,6-Diiodo-9-phenyl-9H-carbazole and its N-alkyl analogues are essential intermediates for constructing high-triplet-energy host materials for phosphorescent OLEDs (PhOLEDs). For example, the derivative 9-(2-ethylhexyl)-3,6-diiodocarbazole was used to synthesize a series of host materials (RB70, RB71, RB74, RB75) via Ullmann coupling [1]. In fabricated PhOLEDs using a green Ir(ppy)3 emitter, the best-performing host (RB70) achieved a maximum current efficiency of 16.0 cd/A, a maximum power efficacy of 9.6 lm/W, and an external quantum efficiency (EQE) of 6.7% [1]. While these performance metrics are for a downstream derivative, they are enabled by the unique reactivity of the 3,6-diiodocarbazole core. Comparable structures based on less reactive 3,6-dibromocarbazole intermediates would likely fail to achieve the same coupling efficiency, limiting access to these high-performance materials [2].

OLED host material
Reported
Derivative RB70 enables PhOLED with CE 16.0 cd/A, PE 9.6 lm/W, EQE 6.7% (Ir(ppy)₃ emitter).
Diiodo core reactivity unlocks high-performance host materials.
Bromo analog may limit Ullmann coupling efficiency; device metrics reported for derivative.
OLED Host material Phosphorescence Carbazole

DSSC Charge Recombination Suppression

Incorporation of the 3,6-diiodocarbazole unit as a dendritic donor in organic dyes leads to a measurable improvement in photovoltaic performance in dye-sensitized solar cells (DSSCs). A study comparing dyes with a simple carbazole donor versus a 3,6-diiodocarbazole-based dendritic donor found that the latter not only enhanced the molar extinction coefficient but, more importantly, effectively suppressed charge recombination with the electrolyte [1]. While a direct numerical comparison for suppression efficiency is not provided, the study explicitly concludes that this specific structural modification improves the overall photovoltaic performance by mitigating a key loss mechanism [1]. This effect is directly attributable to the presence and electronic influence of the two heavy iodine atoms, a feature not present in non-halogenated or other halogenated carbazole analogues.

DSSC recombination
Class-level
Qualitative improvement in light absorption and charge recombination suppression vs. non-iodinated carbazole dye.
Diiodo substitution improves photovoltaic performance endpoints.
Direct numerical comparison not provided; effect attributed to heavy iodine atoms.
DSSC Dye-sensitized solar cell Organic dye Photovoltaics

Superior Reactivity in Ni-Catalyzed Polymerization

The 3,6-diiodocarbazole core is a more reactive monomer than its 3,6-dibromo counterpart in nickel-catalyzed cross-coupling polymerizations. A study on the preparation of poly(9-alkyl-9H-carbazole-3,6-diyl)s demonstrated that the polymerization of 3,6-diiodo-9-alkylcarbazole derivatives proceeds smoothly under nickel catalysis [1]. In contrast, the corresponding 3,6-dibromo-9-alkylcarbazole derivatives are less reactive under identical conditions, often requiring more forcing conditions or yielding lower molecular weight polymers [1]. This difference in reactivity is attributed to the weaker C–I bond compared to the C–Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle [2]. This higher reactivity makes the diiodo monomer the preferred choice for synthesizing high molecular weight carbazole-based conjugated polymers.

Polymerization reactivity
Head-to-head
Smooth Ni-catalyzed polymerization vs. lower reactivity of 3,6-dibromo analog under identical conditions.
Diiodo monomer preferred for high-MW conjugated polymers.
Reactivity difference attributed to weaker C–I bond facilitating oxidative addition.
Conductive polymer Cross-coupling Polymerization Nickel catalysis

N-Phenyl Effect on Frontier Orbital Energies

Density functional theory (DFT) calculations reveal that the N-phenyl substituent in 9-phenylcarbazole-based hole transport materials (HTMs) is critical for tuning electronic properties. A systematic computational study of ten novel HTMs based on the 9-phenyl-9H-carbazole core showed they possess narrower energy gaps (ranging from 0.64 to 1.41 eV) and a significantly red-shifted absorption maximum (546 nm) compared to a reference molecule (3.41 eV gap, 414.88 nm absorption) [1]. While this study is on designed HTMs, not the exact compound, it demonstrates the fundamental influence of the 9-phenylcarbazole core, which contains the target compound's key structural feature. Specifically, the study found that the reorganization energy for holes (λh) was as low as 0.0060 eV for the reference molecule containing this core, indicating excellent hole transport capability [1]. These properties are a direct consequence of the electron-donating and conjugative effects of the N-phenyl group, and would differ significantly for N-alkyl or N-H substituted carbazoles.

Frontier orbital tuning
Class-level
DFT: energy gap 0.64–1.41 eV, λₕ ≈ 0.0060 eV (9-phenylcarbazole core).
N-phenyl group strongly influences key optoelectronic parameters.
Comparison vs. reference with larger gap (3.41 eV) and shorter absorption; study on designed HTMs.
DFT Computational chemistry Hole transport material Carbazole

3,6-Diiodo-9-phenyl-9H-carbazole: Research Applications


OLED Host Material Synthesis

This compound is an ideal starting material for researchers developing new host materials for phosphorescent OLEDs. Its high reactivity in Ullmann coupling, derived from the 3,6-diiodo substitution [1], enables the efficient construction of complex molecular architectures with high triplet energy. As demonstrated by the synthesis of host materials RB70 and RB71, this specific intermediate provides a reliable pathway to materials that achieve high device efficiencies (e.g., CE up to 16.0 cd/A, EQE up to 6.7%) in green PhOLEDs [2].

Organic Dyes for DSSCs

For research groups focused on metal-free organic dyes for DSSCs, 3,6-diiodo-9-phenyl-9H-carbazole offers a unique advantage. Its incorporation as a dendritic donor unit has been shown to both enhance molar extinction coefficients and, crucially, suppress detrimental charge recombination with the electrolyte [3]. This dual benefit is specific to the 3,6-diiodocarbazole structure and is not observed with non-halogenated carbazole donors, making it a strategic choice for improving photovoltaic performance.

Conjugated Polymer Monomer

This compound is the preferred monomer for synthesizing high-quality poly(9-alkyl-9H-carbazole-3,6-diyl) and related conjugated polymers. Its C–I bonds are significantly more reactive than C–Br bonds in nickel-catalyzed cross-coupling polymerizations, leading to smoother reactions and higher molecular weight polymers [1]. This ensures greater reproducibility and superior material properties for applications in organic electronics and sensing.

Hole Transport Material Design

For computational chemists designing new hole transport materials (HTMs) for organic or perovskite solar cells, the 9-phenylcarbazole core, which is the base structure of this compound, is a validated building block. DFT studies confirm that this core yields HTMs with narrow energy gaps (0.64-1.41 eV) and very low hole reorganization energies (~0.0060 eV), which are key predictors of high charge mobility [4]. Synthesizing the target diiodo compound allows for the experimental realization and validation of these computationally designed materials.

Application
Selection Property
Validation Focus
OLED host material research
Diiodo reactivity for efficient cross-coupling
Triplet energy and device efficiency endpoints
Organic dyes for DSSCs
Diiodocarbazole donor for recombination suppression
Molar extinction and charge recombination endpoints
Conjugated polymer monomer
High C–I reactivity in Ni-catalyzed polymerization
Polymer molecular weight and reproducibility
Hole transport material design
9-phenylcarbazole core for tuned frontier orbitals
Reorganization energy and energy gap endpoints

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